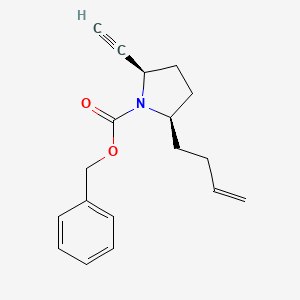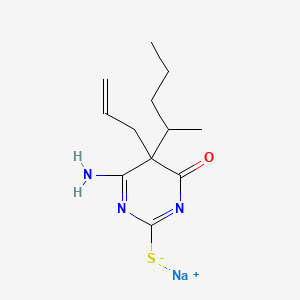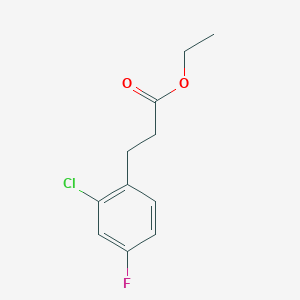
Ethyl 3-(2-chloro-4-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of phenylpropionic acid derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is commonly used in various chemical and pharmaceutical applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the production of a high-quality product suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(2-Chloro-4-fluoro-phenyl)-propionic acid.
Reduction: 3-(2-Chloro-4-fluoro-phenyl)-propanol.
Substitution: Various substituted phenylpropionic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in the synthesis of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes such as inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-2-fluorobenzenemethanol
- 2-Chloro-4-fluorophenol
Uniqueness
3-(2-Chloro-4-fluoro-phenyl)-propionic acid ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. This compound’s reactivity and stability make it particularly valuable in pharmaceutical and chemical research, distinguishing it from other similar compounds.
Propiedades
Número CAS |
377083-93-7 |
|---|---|
Fórmula molecular |
C11H12ClFO2 |
Peso molecular |
230.66 g/mol |
Nombre IUPAC |
ethyl 3-(2-chloro-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3 |
Clave InChI |
KMWWHGUCVBDFFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(C=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


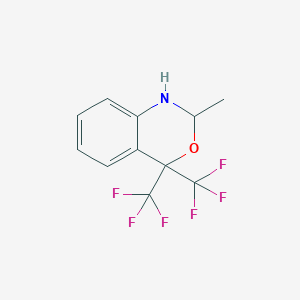
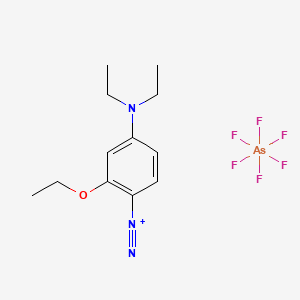
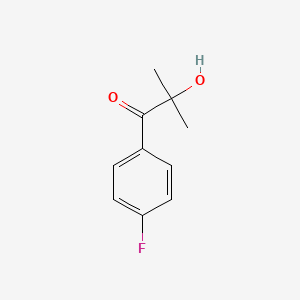
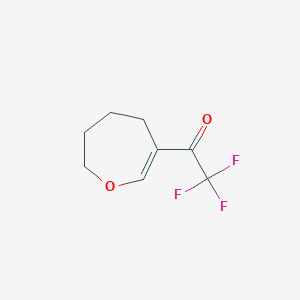
![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
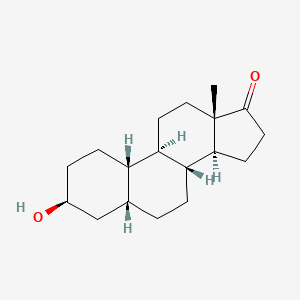
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13420407.png)
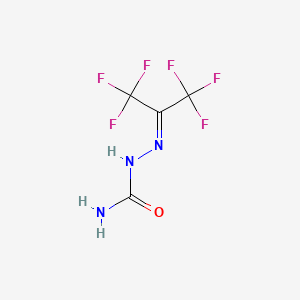
![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
